Strontium Stearate

Description

Properties

IUPAC Name |

strontium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKHZXHEZFADLA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890651 | |

| Record name | Octadecanoic acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10196-69-7 | |

| Record name | Octadecanoic acid, strontium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010196697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Strontium Stearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methods for strontium stearate (B1226849). It details the primary chemical reactions, experimental protocols, and process parameters, offering a comparative analysis to inform laboratory and industrial production.

Introduction to Strontium Stearate and its Synthesis

This compound, the strontium salt of stearic acid, is a white, waxy powder with the chemical formula Sr(C₁₇H₃₅COO)₂. It finds applications as a lubricant in plastics and metalworking, a stabilizer in polymers, and a component in greases and waxes. The synthesis of this compound is primarily achieved through two principal methods: the double decomposition (precipitation) method and the fusion (direct) method. The choice of method depends on factors such as desired purity, particle size, production scale, and cost.

Core Synthesis Methodologies

Double Decomposition (Precipitation) Method

The double decomposition method is a widely used technique for producing high-purity metal soaps.[1][2] This aqueous process involves a two-step reaction. First, stearic acid is saponified with an alkali, typically sodium hydroxide (B78521), to form a water-soluble soap (sodium stearate). Subsequently, a water-soluble strontium salt, such as strontium chloride or strontium nitrate (B79036), is added to the soap solution. This results in a metathesis reaction where the strontium ions replace the sodium ions, leading to the precipitation of insoluble this compound.[3]

Reaction Pathway:

-

Saponification: C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O

-

Precipitation: 2 C₁₇H₃₅COONa + SrCl₂ → Sr(C₁₇H₃₅COO)₂↓ + 2 NaCl

The precipitated this compound is then filtered, washed to remove by-products like sodium chloride, and dried. The reaction conditions, such as temperature, pH, and reactant concentrations, can be controlled to influence the physical properties of the final product.

Fusion (Direct) Method

The fusion method, also known as the direct method, is a solvent-free process that involves the direct reaction of stearic acid with a strontium compound, typically strontium hydroxide or strontium oxide, at elevated temperatures.[1][4] The reactants are heated above the melting point of stearic acid (approximately 70°C) to form a molten mass where the neutralization reaction occurs.[1][5]

Reaction Pathway:

2 C₁₇H₃₅COOH + Sr(OH)₂ → Sr(C₁₇H₃₅COO)₂ + 2 H₂O

This method is often favored for its simplicity, shorter reaction times, and the absence of aqueous effluent.[1] The resulting molten this compound is then cooled and pulverized to obtain the final product. The reaction temperature and mixing efficiency are critical parameters for ensuring a complete reaction and a high-quality product.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound depends on the specific requirements of the application. The following table summarizes the key quantitative parameters and qualitative characteristics of the double decomposition and fusion methods.

| Parameter | Double Decomposition (Precipitation) Method | Fusion (Direct) Method |

| Reaction Temperature | Typically 70-90°C[6][7] | Typically 120-200°C[1] |

| Reaction Time | Saponification: 10-30 min; Precipitation: 30-60 min[3] | 45-65 minutes[8] |

| Typical Yield | Can be moderate (e.g., 46%)[6], but high yields (>70%) are achievable[9][10] | Generally high |

| Purity | High purity can be achieved with thorough washing[5] | Purity can be high if high-purity raw materials are used |

| By-products | Water-soluble salts (e.g., NaCl) that require removal | Primarily water |

| Solvent Usage | Aqueous medium (water, often with ethanol) | Generally solvent-free |

| Effluent | Aqueous waste containing by-product salts | Minimal to no aqueous waste |

| Product Form | Fine precipitate | Molten solid, requires grinding |

| Key Advantages | High purity, controllable particle size | Simplicity, speed, no wastewater |

| Key Disadvantages | Requires washing and drying steps, generates wastewater | Requires higher temperatures, potential for discoloration |

Detailed Experimental Protocols

Protocol for Double Decomposition Synthesis

This protocol is based on a reported lab-scale synthesis of this compound.[6]

Materials:

-

Stearic Acid (2.97 g, 10.4 mmol)

-

Sodium Hydroxide (0.417 g, 10.4 mmol)

-

Strontium Chloride Hexahydrate (1.39 g, 5.2 mmol)

-

Ethanol (B145695) (50 ml)

-

Deionized Water (53 ml)

Procedure:

-

In a 250 ml beaker, dissolve 2.97 g of stearic acid in a mixture of 50 ml of ethanol and 50 ml of deionized water containing 0.417 g of sodium hydroxide.

-

Heat the mixture to 70°C with constant stirring until the stearic acid is completely dissolved and the saponification is complete, forming a clear solution of sodium stearate.

-

In a separate small beaker, dissolve 1.39 g of strontium chloride hexahydrate in 3 ml of deionized water.

-

Slowly add the strontium chloride solution to the hot sodium stearate solution with vigorous stirring. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture at 70°C for 30 minutes to ensure complete precipitation.

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Wash the precipitate several times with hot deionized water to remove any remaining sodium chloride. Check the washings with a silver nitrate solution for the absence of chloride ions.

-

Isolate the this compound precipitate by centrifugation or vacuum filtration.

-

Dry the product in an oven at 80-100°C to a constant weight.

-

The expected yield is approximately 1.6 g (46%).[6]

Protocol for Fusion Synthesis

This protocol is a representative procedure based on general principles for the fusion synthesis of metallic stearates.

Materials:

-

Stearic Acid (10.0 g, 35.1 mmol)

-

Strontium Hydroxide Octahydrate (4.65 g, 17.55 mmol)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a heating mantle, melt 10.0 g of stearic acid by heating to approximately 80-90°C.

-

Once the stearic acid is completely molten, begin stirring and gradually add 4.65 g of strontium hydroxide octahydrate powder.

-

After the addition is complete, raise the temperature of the reaction mixture to 130-150°C.

-

Maintain the temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion. Water will be evolved during the reaction.

-

After the reaction is complete, pour the molten this compound onto a cooling tray and allow it to solidify.

-

Once cooled, the solid this compound can be crushed and then finely ground to the desired particle size.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Caption: Workflow for the Double Decomposition Synthesis of this compound.

Caption: Workflow for the Fusion Synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through both double decomposition and fusion methods. The double decomposition method is preferable when high purity and fine particle size are critical, despite the need for additional washing and drying steps. The fusion method offers a more direct, solvent-free route that is often more economical for industrial-scale production. The choice between these methods will ultimately be guided by the specific quality requirements, economic considerations, and environmental constraints of the intended application. Further research into optimizing reaction conditions for both methods can lead to improved yields, higher purity, and more energy-efficient production processes.

References

- 1. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1107830A - Process of preparing stearate - Google Patents [patents.google.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. WO2006023035A2 - Improved stearate composition and method of production thereof - Google Patents [patents.google.com]

- 8. CN102344354A - Calcium stearate fusion production process and calcium stearate reaction kettle thereof - Google Patents [patents.google.com]

- 9. CN101218219A - High-yield synthesis for the production of organic strontium salts - Google Patents [patents.google.com]

- 10. EP1899314A2 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure of Strontium Stearate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium stearate (B1226849), the metallic soap formed from the reaction of stearic acid and a strontium salt, is a compound with various industrial applications, including as a lubricant and stabilizer in polymers.[1][2] A detailed understanding of its solid-state structure is crucial for optimizing its performance in these roles and for its potential use in pharmaceutical formulations. This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of strontium stearate. It details the challenges in its characterization, presents its known physicochemical properties, outlines the experimental protocols for its synthesis and analysis, and offers insights into its likely molecular arrangement based on analogous compounds.

Introduction to the Crystal Structure of this compound

The determination of the precise crystal structure of metallic stearates, including this compound, presents significant challenges. These compounds are often difficult to synthesize as single crystals of sufficient size and quality for single-crystal X-ray diffraction, the gold-standard technique for structure elucidation. As a result, they are more commonly characterized using powder X-ray diffraction (PXRD), which provides information about the repeating distances in the crystal lattice but often not a complete three-dimensional structure.

As of the date of this publication, a complete, publicly available crystal structure of this compound, including atomic coordinates and unit cell parameters, has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD), the Inorganic Crystal Structure Database (ICSD), or the Crystallography Open Database (COD). This guide, therefore, compiles the available data and provides a framework for its structural analysis.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Chemical Formula | Sr(C₁₈H₃₅O₂)₂ | [1] |

| Molecular Weight | 654.56 g/mol | [1][3] |

| Appearance | White powder | [1][2] |

| Melting Point | 130–140 °C | [1] |

| Density | 1.11 g/cm³ | [1] |

| Solubility | Insoluble in water and alcohol; soluble in aliphatic and aromatic hydrocarbons (forms a gel). | [1][2] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of this compound.

3.1. Synthesis of this compound via Precipitation

The most common method for synthesizing this compound is through a precipitation reaction.[1]

-

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Strontium Hydroxide (Sr(OH)₂) or Strontium Chloride (SrCl₂)

-

Sodium Hydroxide (NaOH) (if using SrCl₂)

-

Deionized Water

-

-

Procedure:

-

Preparation of Sodium Stearate Solution: Dissolve stearic acid in a 1:1 (v/v) mixture of ethanol and deionized water containing a stoichiometric amount of sodium hydroxide. Heat the mixture to approximately 70°C with stirring until a clear solution of sodium stearate is formed.

-

Preparation of Strontium Salt Solution: Prepare an aqueous solution of a soluble strontium salt, such as strontium chloride or strontium hydroxide.

-

Precipitation: Slowly add the strontium salt solution to the hot sodium stearate solution with vigorous stirring. A white precipitate of this compound will form immediately.

-

Isolation and Purification: Continue stirring the mixture for a designated period to ensure complete reaction. The precipitate is then isolated by filtration or centrifugation.

-

Washing: Wash the collected solid repeatedly with deionized water to remove any soluble byproducts, such as sodium chloride.

-

Drying: Dry the purified this compound powder in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

-

3.2. Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for analyzing the crystallinity and phase purity of this compound powder.

-

Instrumentation: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Sample Preparation: The dried this compound powder is gently packed into a sample holder, ensuring a flat and uniform surface.

-

Data Collection:

-

2θ Range: 2° to 60°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/minute

-

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. These peaks correspond to the d-spacings (interplanar distances) in the crystal lattice, according to Bragg's Law (nλ = 2d sinθ). The pattern can be used for phase identification by comparison with known patterns of potential impurities. The broadness of the peaks can provide information about the crystallite size.

Structural Insights and Visualization

While a definitive crystal structure is not available, the molecular arrangement of this compound can be inferred from the known structures of other alkaline earth metal stearates. These compounds typically form layered structures where the strontium cations are coordinated to the carboxylate head groups of the stearate anions. The long hydrocarbon tails of the stearate molecules then pack together, forming bilayers.

4.1. Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual model of the molecular structure of this compound.

Figure 1: Experimental workflow for the synthesis of this compound.

Figure 2: Conceptual diagram of the layered structure of this compound.

Conclusion and Future Outlook

The complete crystal structure of this compound remains to be elucidated. The primary obstacle is the growth of suitable single crystals for X-ray diffraction analysis. Future research should focus on advanced crystallization techniques, such as slow evaporation from various solvent systems or hydrothermal synthesis, to obtain single crystals. In the absence of a single-crystal structure, high-resolution powder X-ray diffraction combined with computational structure prediction methods could provide a more detailed model of the crystal packing. A definitive understanding of the crystal structure will be invaluable for correlating its solid-state properties with its performance in various applications and for the rational design of new materials with tailored functionalities.

References

An In-Depth Technical Guide to Strontium Stearate: Chemical Formula, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate (B1226849), a metallic soap, is a compound of growing interest in various scientific fields, including materials science and pharmaceuticals. Its unique properties, stemming from the combination of a divalent strontium cation and two long-chain stearate fatty acid molecules, make it a subject of investigation for applications ranging from polymer stabilization to potential roles in drug delivery and bone tissue engineering. This technical guide provides a comprehensive overview of the chemical formula, physicochemical properties, and detailed experimental protocols for the synthesis and characterization of strontium stearate. Furthermore, it delves into the biological relevance of strontium, particularly its role in cellular signaling pathways pertinent to drug development and regenerative medicine.

Chemical Formula and Structure

This compound is the strontium salt of stearic acid. The chemical formula is Sr(C₁₈H₃₅O₂)₂ or C₃₆H₇₀O₄Sr .[1] It consists of one strontium ion (Sr²⁺) and two stearate anions (C₁₈H₃₅O₂⁻).

The structure of this compound features a central strontium ion ionically bonded to the carboxylate groups of two stearate molecules. The long hydrocarbon chains of the stearate molecules are nonpolar, contributing to the compound's characteristic insolubility in polar solvents.

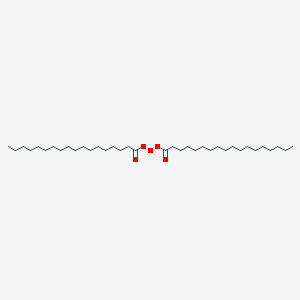

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 10196-69-7 | [2][3] |

| Molecular Formula | C₃₆H₇₀O₄Sr | [1] |

| Molecular Weight | 654.56 g/mol | [1] |

| Appearance | White powder | [1][2] |

| Melting Point | 130-140 °C | [1] |

| Density | 1.11 g/cm³ | [1] |

| Solubility | Insoluble in water and alcohol; soluble in aliphatic and aromatic hydrocarbons (forms a gel). | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, crucial for researchers in a laboratory setting.

Synthesis of this compound

A common method for the synthesis of this compound is through a precipitation reaction involving the saponification of stearic acid followed by the addition of a soluble strontium salt.

Materials:

-

Stearic acid (C₁₈H₃₆O₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Strontium chloride hexahydrate (SrCl₂·6H₂O)

-

Ethanol (C₂H₅OH)

-

Deionized water

Procedure:

-

Dissolve 2.97 g (10.4 mmol) of stearic acid in a 100 ml mixture of 50:50 (v/v) water and ethanol.

-

Add 0.417 g (10.4 mmol) of sodium hydroxide to the solution to facilitate the saponification of stearic acid, forming sodium stearate.

-

Heat the mixture to 70 °C while stirring continuously.

-

Prepare a solution of 1.39 g (5.2 mmol) of strontium chloride hexahydrate in 3 ml of water.

-

Add the strontium chloride solution to the heated sodium stearate solution. A precipitate of this compound will form.

-

Isolate the precipitate by centrifugation.

-

Wash the collected this compound with deionized water to remove any unreacted salts.

-

Dry the final product under vacuum.

Synthesis workflow for this compound.

Characterization Techniques

FTIR spectroscopy is a powerful tool for the structural elucidation of this compound by identifying its characteristic functional groups.

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used due to its minimal sample preparation requirements.

-

Place a small amount of the dried this compound powder directly onto the ATR crystal, ensuring full coverage.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

Mode: Transmittance or Absorbance

Data Interpretation:

-

The spectrum of stearic acid shows a characteristic C=O stretching vibration of the carboxylic acid group around 1700 cm⁻¹.

-

In the FTIR spectrum of this compound, this peak disappears and is replaced by two new bands corresponding to the asymmetric (around 1540 cm⁻¹) and symmetric (around 1435 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻), confirming the formation of the salt.

-

Strong absorption peaks corresponding to the C-H stretching vibrations of the long alkyl chains are expected in the 2800-3000 cm⁻¹ region.

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution.

Sample Preparation:

-

This compound is generally insoluble in common deuterated solvents. However, it can be dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) with gentle heating.

-

For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient.

-

For ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Filter the solution to remove any undissolved particles before transferring it to an NMR tube.

Instrument Parameters:

-

Spectrometer: 300-500 MHz

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds

-

Data Interpretation:

-

¹H NMR: The spectrum will be dominated by signals from the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the stearate backbone. A complex multiplet is expected around 1.2-1.6 ppm for the bulk of the methylene protons, a triplet around 0.88 ppm for the terminal methyl group, and a triplet around 2.2-2.4 ppm for the methylene group alpha to the carboxylate.

-

¹³C NMR: The spectrum will show a series of signals for the carbon atoms of the stearate chain, with the carboxylate carbon appearing at the most downfield chemical shift (typically >180 ppm).

XRD is used to determine the crystalline structure of this compound powder.

Sample Preparation:

-

The this compound powder should be finely ground to ensure random orientation of the crystallites.

-

The powder is then packed into a sample holder, ensuring a flat and level surface.

Instrument Parameters:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): 5° to 70°.

-

Scan Speed: A slow scan speed (e.g., 1-2°/min) is recommended to obtain high-resolution data.

Data Interpretation:

-

The resulting diffractogram, a plot of intensity versus 2θ, will show a series of peaks characteristic of the crystalline structure of this compound.

-

The d-spacings calculated from the peak positions can be compared to known patterns in crystallographic databases for phase identification.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound.

TGA Protocol:

-

Sample Size: 5-10 mg.

-

Crucible: Alumina or platinum.

-

Atmosphere: Inert (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is common.

-

Temperature Range: Ambient to 600 °C or higher.

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, indicating decomposition temperatures.

DSC Protocol:

-

Sample Size: 2-5 mg, hermetically sealed in an aluminum pan.

-

Atmosphere: Inert (e.g., nitrogen).

-

Heating/Cooling Rate: 10 °C/min.

-

Temperature Program: Typically involves a heat-cool-heat cycle to erase thermal history and observe melting and crystallization events.

-

Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to phase transitions like melting and crystallization.

Biological Relevance and Signaling Pathways

While direct studies on the biological signaling of this compound are limited, the effects of strontium ions (Sr²⁺) on bone metabolism are well-documented and highly relevant for drug development, particularly in the context of osteoporosis and bone regeneration. This compound can serve as a source for the local delivery of strontium ions.

Strontium ions have a dual effect on bone remodeling: they stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts. A key molecular target for strontium is the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor present on the surface of bone cells.

Signaling Pathways Influenced by Strontium:

-

In Osteoblasts (Bone-Forming Cells):

-

Activation of CaSR by strontium can trigger downstream signaling cascades, including the MAPK/ERK pathway , which promotes osteoblast proliferation and differentiation.

-

Strontium has also been shown to influence the Wnt signaling pathway , a critical regulator of bone formation.

-

-

In Osteoclasts (Bone-Resorbing Cells):

-

Strontium's interaction with CaSR on osteoclasts can lead to the inhibition of their differentiation and activity.

-

It can also promote osteoclast apoptosis (programmed cell death), further reducing bone resorption.

-

Signaling pathways influenced by strontium ions.

Applications in Drug Development and Research

The primary application of this compound in pharmaceutical formulations is as a lubricant in tablet and capsule manufacturing, similar to other metallic stearates like magnesium stearate and calcium stearate.[4] Its lubricating properties prevent the adhesion of the powder formulation to the punches and dies of the tablet press, ensuring smooth and efficient production.

Given the known effects of strontium on bone, there is potential for this compound to be explored in more advanced applications:

-

Drug Delivery: this compound could potentially be formulated into nanoparticles or other delivery systems for the targeted or sustained release of strontium ions to bone tissue.

-

Biomaterials: It could be incorporated into bone cements or scaffolds to enhance their biocompatibility and promote bone regeneration.

While specific studies on the biocompatibility of this compound are not abundant, stearic acid itself has been investigated for its effects on various cell lines. Some studies have shown that stearate can induce apoptosis in certain cancer cell lines, suggesting a potential for further investigation in oncology research.[5][6][7] However, comprehensive in vitro biocompatibility and cytotoxicity studies on relevant cell lines, such as osteoblasts and fibroblasts, are necessary to fully assess the safety profile of this compound for pharmaceutical and biomedical applications.

Conclusion

This compound is a well-defined chemical compound with established physicochemical properties. The experimental protocols provided in this guide offer a solid foundation for its synthesis and characterization in a research setting. While its current pharmaceutical application is primarily as a lubricant, the known biological activities of strontium ions open up exciting possibilities for its use in drug development, particularly in the field of bone therapeutics. Further research into the biocompatibility, drug delivery potential, and specific interactions of this compound with biological systems is warranted to unlock its full potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 10196-69-7 [chemicalbook.com]

- 3. This compound - CAS No. 10196-69-7 - World Metal, Stafford TX [worldmetalllc.com]

- 4. Magnesium Stearate NF: Tablet Lubricant, Regulatory Specs & Alternatives - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A stearate-rich diet and oleate restriction directly inhibit tumor growth via the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stearate preferentially induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Strontium Stearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of strontium stearate (B1226849) in various organic solvents. Strontium stearate, a metallic soap, finds applications in diverse fields, including pharmaceuticals and polymer processing, where its solubility plays a crucial role in formulation and performance. This document outlines the qualitative solubility profile, presents a detailed experimental protocol for quantitative determination, and offers an illustrative data set for reference.

Introduction to this compound and its Solubility

This compound (Sr(C₁₈H₃₅O₂)₂) is the strontium salt of stearic acid. Its molecular structure, consisting of a divalent strontium cation and two long-chain fatty acid anions, imparts a character that is generally insoluble in polar solvents like water and alcohols, but shows solubility in certain non-polar organic solvents.[1][2] The dissolution in aliphatic and aromatic hydrocarbons often results in the formation of a gel.[1][2] Understanding the precise solubility of this compound is critical for applications such as its use as a lubricant, stabilizer, or excipient in drug delivery systems, where the solvent system and concentration are key parameters.

Qualitative Solubility Profile

Based on available literature, the general solubility of this compound can be summarized as follows:

While this qualitative information is a useful starting point, quantitative data is essential for precise formulation and process design. The following sections provide a methodology to obtain such data.

Quantitative Solubility Determination: An Experimental Protocol

The following protocol details a gravimetric method for determining the solubility of this compound in organic solvents. This method is based on standard procedures for measuring the solubility of sparingly soluble solids.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected organic solvents (e.g., Toluene, Hexane, Ethanol, Methanol)

-

Analytical balance (accuracy ± 0.0001 g)

-

Constant temperature water bath or incubator

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane for the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Thermometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly stopper the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C, 37°C, 50°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent agitation to ensure the solution reaches saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). Continue drying until a constant weight is achieved.

-

Gravimetric Analysis: After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dried this compound residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Safety Precautions:

-

Work in a well-ventilated fume hood when handling organic solvents.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Illustrative Quantitative Solubility Data

The following table presents hypothetical, yet plausible, quantitative solubility data for this compound in selected organic solvents at different temperatures. This data is intended for illustrative purposes to demonstrate how results from the experimental protocol could be presented.

| Solvent | Temperature (°C) | Illustrative Solubility ( g/100 mL) |

| Toluene | 25 | 0.85 |

| 37 | 1.52 | |

| 50 | 2.78 | |

| Hexane | 25 | 0.45 |

| 37 | 0.88 | |

| 50 | 1.65 | |

| Ethanol | 25 | < 0.01 |

| 37 | < 0.01 | |

| 50 | 0.02 | |

| Methanol | 25 | < 0.01 |

| 37 | < 0.01 | |

| 50 | < 0.01 |

Note: This data is for illustrative purposes only and should not be used as a substitute for experimental determination.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, highlighting its general insolubility in polar solvents and solubility in non-polar hydrocarbons. A detailed gravimetric protocol for the quantitative determination of its solubility has been presented, offering a practical approach for researchers and professionals in drug development and other fields. The illustrative data and workflow diagram serve as valuable resources for planning and executing solubility studies, which are fundamental to leveraging the properties of this compound in various applications.

References

history and discovery of strontium stearate

An In-depth Technical Guide to Strontium Stearate (B1226849): History, Synthesis, and Biological Significance

Introduction

Strontium stearate, with the chemical formula Sr(C₁₈H₃₅O₂)₂, is a metallic soap, specifically the strontium salt of stearic acid.[1] While it has found applications as a lubricant and compounding agent in various industries, its relevance to the scientific and pharmaceutical research communities is increasingly recognized, primarily as a source of strontium ions which have demonstrated significant effects on bone metabolism. This technical guide provides a comprehensive overview of the history, physicochemical properties, synthesis, and the biological signaling pathways influenced by strontium, tailored for researchers, scientists, and professionals in drug development.

History and Discovery

The history of this compound is intrinsically linked to the discovery of its constituent components: the element strontium and stearic acid.

The Discovery of Strontium

The journey began in a Scottish village named Strontian. In 1790, Adair Crawford, a physician and chemist, along with his colleague William Cruickshank, analyzed a mineral from a local lead mine.[2][3][4] They recognized that this mineral, later named strontianite, exhibited properties distinct from other known "heavy spars" like those containing barium.[2][5] The following year, Thomas Charles Hope, a chemist in Edinburgh, further investigated strontianite and confirmed it contained a new element, noting its characteristic crimson-red flame test color, which differentiated it from the green flame produced by barium compounds.[3][6]

The isolation of strontium metal was achieved in 1808 by the renowned chemist Sir Humphry Davy.[2][4][5][6] Using the newly developed technique of electrolysis, he successfully isolated the elemental metal from a mixture of strontium chloride and mercuric oxide.[3][5][7]

Stearic Acid and the Advent of Metallic Soaps

Stearic acid (C₁₈H₃₆O₂) is a saturated fatty acid found abundantly in animal and vegetable fats. The development of methods to isolate and purify fatty acids in the early 19th century paved the way for the synthesis of their various salts. These metal derivatives of fatty acids are classified as metallic soaps.[1]

First Synthesis of this compound

While a precise date and individual credited with the first synthesis of this compound are not well-documented, it was likely first prepared in the 19th century following the isolation and characterization of its precursors. The synthesis would have been a logical extension of the systematic study of reactions between newly discovered alkaline earth metals and organic acids. Early preparation methods for metallic stearates, including this compound, generally involved two main approaches: direct metathesis (double decomposition) and saponification followed by precipitation.[8][9] These fundamental chemical techniques were well-established during this period, making the synthesis of this compound an accessible endeavor for chemists of the era.

Physicochemical Properties

This compound is a white powder.[1][10] It is classified as a metal-organic compound.[1] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Sr(C₁₈H₃₅O₂)₂ or C₃₆H₇₀O₄Sr | [1][11] |

| Molar Mass | 654.56 g/mol | [1][11] |

| Appearance | White Powder | [1][10] |

| Density | 1.11 g/cm³ | [1] |

| Melting Point | 130–140 °C (403–413 K) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Insoluble in alcohol; Soluble (forms a gel) in aliphatic and aromatic hydrocarbons.[1][10] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the direct reaction and the metathesis reaction.

Method 1: Direct Reaction

This method involves the direct reaction of strontium hydroxide (B78521) with stearic acid.[1]

-

Reactants: Strontium Hydroxide (Sr(OH)₂), Stearic Acid (C₁₈H₃₆O₂)

-

Procedure:

-

Suspend a calculated amount of strontium carbonate (SrCO₃) in distilled water.

-

Heat the suspension to approximately 80°C with constant stirring.

-

Slowly add the stoichiometric amount of stearic acid to the heated suspension.

-

Continue heating and stirring until the evolution of carbon dioxide gas ceases, indicating the completion of the reaction.

-

Evaporate the solution to obtain the this compound product.

-

Wash the resulting solid with distilled water and acetone (B3395972) to remove any unreacted starting materials or excess ions.[9]

-

Dry the purified this compound under reduced pressure.[9]

-

Method 2: Metathesis Reaction

This is a common method for preparing metallic soaps and involves a double decomposition reaction.[8]

-

Reactants: Stearic Acid (C₁₈H₃₆O₂), Sodium Hydroxide (NaOH), Strontium Chloride Hexahydrate (SrCl₂·6H₂O), Water, Ethanol.

-

Procedure:

-

Prepare a solution of sodium stearate by dissolving 10.4 mmol of stearic acid (2.97 g) in 100 ml of a 50:50 (v/v) water/ethanol mixture containing an equimolar amount of sodium hydroxide (10.4 mmol, 0.417 g).[12]

-

Heat this mixture to 70°C with stirring to ensure complete dissolution and saponification.[12]

-

Separately, prepare an aqueous solution of strontium chloride by dissolving 5.2 mmol of strontium chloride hexahydrate (1.39 g) in 3 ml of water.[12]

-

Add the strontium chloride solution to the hot sodium stearate solution. A precipitate of this compound will form immediately.[12]

-

Isolate the precipitate by centrifugation or filtration.[12]

-

Wash the product with distilled water to remove sodium chloride and any other soluble impurities.

-

Dry the final product, yielding this compound powder.[12]

-

Characterization Techniques

The synthesized this compound can be characterized using a variety of analytical techniques to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups. The absence of a broad hydroxyl peak from the carboxylic acid dimer (around 1700 cm⁻¹) and the presence of strong asymmetric and symmetric carboxylate stretching bands (around 1500-1600 cm⁻¹ and 1400 cm⁻¹, respectively) confirm the formation of the salt.[9][13]

-

Raman Spectroscopy: Provides complementary vibrational information to FTIR and is particularly useful for identifying the metal-carboxylate bonds.[11][13]

-

X-Ray Diffraction (XRD): Used to determine the crystalline structure of the metallic soap. The diffraction pattern provides information on the long-chain packing and the coordination of the strontium ions.[9]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability and phase transitions of the compound, such as melting and decomposition points.[9][14]

Applications in Research and Drug Development

While this compound itself is used as a lubricant and stabilizer in polymers, its primary interest for this audience lies in its potential as a biocompatible source of strontium ions (Sr²⁺).[1] Strontium has been shown to have beneficial effects on bone metabolism, making it a subject of intense research in the context of osteoporosis and other bone-related disorders.[15][16]

Strontium's Role in Bone Metabolism

Strontium, particularly in the form of strontium ranelate, has been shown to simultaneously reduce bone resorption by osteoclasts and promote bone formation by osteoblasts.[15][16] This dual action distinguishes it from many other osteoporosis therapies.[15] The strontium ion is believed to achieve these effects by activating multiple signaling pathways in bone cells.[15][16]

Key Signaling Pathways Modulated by Strontium

Calcium-Sensing Receptor (CaSR) Pathway: Strontium ions, being chemically similar to calcium, can activate the Calcium-Sensing Receptor (CaSR) on both osteoblasts and osteoclasts.[15][16][17] This activation triggers a cascade of intracellular events:

In osteoblasts, this signaling promotes replication, differentiation, and survival. In osteoclasts, it modulates the expression of key regulatory molecules like RANKL and Osteoprotegerin (OPG), ultimately reducing bone resorption.[15][16]

AMPK/mTOR Pathway: Recent studies have also implicated the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathway in strontium-induced osteogenic differentiation.[18][19] Strontium has been shown to promote autophagy in osteoblasts via the activation of AMPK and inhibition of mTOR, a process linked to enhanced osteogenesis.[18][19]

Visualizations

Experimental Workflow: Synthesis and Characterization

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Strontium - Wikipedia [en.wikipedia.org]

- 3. Strontium | MEL Chemistry [melscience.com]

- 4. codeage.com [codeage.com]

- 5. WebElements Periodic Table » Strontium » historical information [webelements.com]

- 6. livescience.com [livescience.com]

- 7. doh.wa.gov [doh.wa.gov]

- 8. CN1107830A - Process of preparing stearate - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. This compound | 10196-69-7 [chemicalbook.com]

- 11. Stearic acid, strontium salt | C36H70O4Sr | CID 517349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of Synthesized and Commercial Forms of Magnesium Stearate Using Differential Scanning Calorimetry, Thermogravimetric Analysis, Powder X-Ray Diffraction, and Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microelement strontium and human health: comprehensive analysis of the role in inflammation and non-communicable diseases (NCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Strontium Stearate: CAS Number and Safety Data

This technical guide provides comprehensive information on the chemical identity and safety profile of strontium stearate (B1226849), tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

-

Chemical Name: Strontium Stearate[1]

-

Synonyms: Strontium distearate, Octadecanoic acid, strontium salt[1][2][3]

This compound is a metal-organic compound, specifically a salt of strontium and stearic acid. It is classified as a metallic soap and typically appears as a white powder.[5]

Safety and Hazard Information

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6] The primary hazards are associated with irritation and potential harm if ingested.

GHS Classification [6]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Precautionary Statements [6][7][8][9]

-

Prevention: P264 - Wash skin thoroughly after handling. P280 - Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: P302 + P352 - IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313 - If skin irritation occurs: Get medical advice/attention.

-

Storage: P402 + P404 - Store in a dry place. Store in a closed container.[7][9]

-

Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[7][9]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of this compound and related strontium compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White powder | [2][5] |

| Melting Point | 130–140 °C (266–284 °F; 403–413 K) | [5] |

| Density | 1.11 g/cm³ | [5] |

| Solubility in water | Insoluble | [5] |

| Solubility in other solvents | Insoluble in alcohol; soluble (forms gel) in aliphatic and aromatic hydrocarbons. | [2][5] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Source |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Not specified | Oral | [6] |

| Chronic Toxicity (Strontium) | High levels can impair bone growth in children. | Human (Children) | Oral | [10] |

| Carcinogenicity | Strontium itself is not classified as a carcinogen. Strontium chromate (B82759) is carcinogenic due to the chromium content. | Human | Inhalation | [10][11] |

Note: Specific LD50/LC50 data for this compound were not available in the consulted resources. The toxicity information is based on GHS classification and data for strontium in general.

Experimental Protocols

1. Synthesis of this compound

This protocol is based on a documented synthesis method.[12]

-

Objective: To synthesize this compound via precipitation reaction.

-

Materials:

-

Stearic acid (10.4 mmol, 2.97 g)

-

Sodium hydroxide (B78521) (10.4 mmol, 0.417 g)

-

Strontium chloride hexahydrate (5.2 mmol, 1.39 g)

-

Deionized water

-

-

Procedure:

-

Dissolve stearic acid and sodium hydroxide in a 100 ml 50:50 (v/v) water/ethanol solution.

-

Heat the mixture to 70°C with stirring to form a clear solution of sodium stearate.

-

Separately, dissolve strontium chloride hexahydrate in 3 ml of water.

-

Add the strontium chloride solution to the heated sodium stearate solution. A precipitate of this compound will form immediately.

-

Isolate the precipitate by centrifugation.

-

Wash the product with water and ethanol to remove impurities.

-

Dry the final product, this compound, in a vacuum oven.

-

2. Safe Handling and Personal Protective Equipment (PPE) Protocol

This protocol is derived from standard safety data sheet recommendations.[6][7][8][9]

-

Objective: To outline the safe handling procedures and required PPE for working with this compound powder.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[6][14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[6][14]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation occurs.

-

Visualized Workflow and Pathways

Safe Handling Workflow for this compound

References

- 1. This compound - CAS No. 10196-69-7 - World Metal, Stafford TX [worldmetalllc.com]

- 2. This compound | 10196-69-7 [chemicalbook.com]

- 3. CAS NO. 10196-69-7 | this compound | C36H70O4Sr [localpharmaguide.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Strontium - ESPI Metals [espimetals.com]

- 9. sds.mcmaster.ca [sds.mcmaster.ca]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. web.faa.illinois.edu [web.faa.illinois.edu]

- 14. fishersci.com [fishersci.com]

Strontium Stearate: A Comprehensive Technical Overview for Scientific Professionals

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of strontium stearate (B1226849), with a specific focus on its molecular weight and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for the characterization of this compound. This document details experimental protocols for the determination of these properties and presents the relevant data in a clear, tabular format. Furthermore, it explores the broader context of stearates in biological systems by visualizing a representative signaling pathway.

Physicochemical Properties of Strontium Stearate

This compound, the strontium salt of stearic acid, is a white, waxy powder. It is generally insoluble in water and alcohol but can form gels in aliphatic and aromatic hydrocarbons.[1][2] Its chemical formula is C₃₆H₇₀O₄Sr.[3]

Quantitative Data Summary

The molecular weight and density of this compound are fundamental parameters for its application in various scientific and industrial fields, including pharmaceuticals. A summary of these properties is presented in Table 1.

| Property | Value | Units |

| Molecular Weight | 654.56 | g/mol |

| Density | 1.11 | g/cm³ |

| Melting Point | 130-140 | °C |

| Table 1: Key Physicochemical Properties of this compound. [1][3][4] |

Experimental Protocols

This section outlines the methodologies for the synthesis of this compound and the experimental determination of its molecular weight and density.

Synthesis of this compound

A common method for the preparation of this compound is through a precipitation reaction involving stearic acid and a soluble strontium salt.

Materials:

-

Stearic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Strontium chloride hexahydrate (SrCl₂·6H₂O)

-

Deionized water

Procedure:

-

Dissolve a known molar quantity of stearic acid in a 1:1 (v/v) mixture of ethanol and deionized water containing an equimolar amount of sodium hydroxide.

-

Heat the resulting solution to approximately 70°C to ensure complete dissolution and the formation of sodium stearate.

-

In a separate vessel, prepare a concentrated aqueous solution of strontium chloride hexahydrate, using a molar quantity that is half that of the initial stearic acid.

-

Slowly add the strontium chloride solution to the heated sodium stearate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Allow the reaction mixture to cool to room temperature.

-

Isolate the this compound precipitate by centrifugation or vacuum filtration.

-

Wash the precipitate with deionized water to remove any soluble byproducts, such as sodium chloride.

-

Dry the purified this compound in a vacuum oven at a temperature below its melting point.

Determination of Molecular Weight

The molecular weight of the synthesized this compound can be confirmed by reacting a precisely weighed amount of the product with a strong acid (e.g., hydrochloric acid) to liberate stearic acid. The stearic acid can then be extracted and quantified using gas chromatography-mass spectrometry (GC-MS). The experimentally determined mass of stearic acid can be used to back-calculate the molecular weight of the this compound.

Determination of Density

The density of this compound powder can be determined using the Archimedes principle with a gas pycnometer or by a liquid displacement method if a suitable non-solvent is used.

Materials:

-

Dry this compound powder

-

A gas pycnometer or a density determination kit for a laboratory balance

-

An appropriate, non-reactive immersion liquid of known density (e.g., a hydrocarbon solvent in which this compound is insoluble)

Procedure (Liquid Displacement Method):

-

Weigh a specific volume of the immersion liquid in a container of known volume (e.g., a pycnometer).

-

Add a precisely weighed sample of the dry this compound powder to the container.

-

Fill the remainder of the container with the immersion liquid, ensuring no air bubbles are trapped.

-

Weigh the container with the this compound and the immersion liquid.

-

The volume of the this compound sample can be calculated from the difference in the weight of the displaced liquid and its known density.

-

The density of the this compound is then calculated by dividing the mass of the sample by its determined volume.

Biological Relevance and Signaling

While this compound itself is primarily used in industrial applications such as a lubricant and stabilizer, the stearate moiety is biologically significant.[1][2] Stearic acid and its derivatives are involved in various cellular processes and signaling pathways.[3] For instance, stearate has been shown to preferentially induce apoptosis in human breast cancer cells through a pathway involving protein kinase C (PKC).[4]

To illustrate the biological context of stearates, the following diagram depicts a simplified, representative signaling pathway of stearate-induced apoptosis.

Caption: A diagram of stearate's role in apoptosis.

Applications in Drug Development

Stearates, including magnesium and calcium stearate, are widely used as excipients in the pharmaceutical industry.[5][6] They primarily function as lubricants, preventing tablets from sticking to manufacturing equipment.[6] Their hydrophobic nature also allows for their use in modifying the release profiles of active pharmaceutical ingredients from solid dosage forms. Given its similar properties, this compound could potentially be explored for analogous applications in specialized drug delivery systems, although its use is less common than other metal stearates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 10196-69-7 [chemicalbook.com]

- 3. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nimbasia.com [nimbasia.com]

- 6. pishrochem.com [pishrochem.com]

spectroscopic analysis of strontium stearate (FTIR, NMR)

An In-depth Technical Guide to the Spectroscopic Analysis of Strontium Stearate (B1226849)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate, the metallic soap formed from the reaction of stearic acid and a strontium salt, is a fine, white powder with the chemical formula Sr(C₁₈H₃₅O₂)₂.[1] It is widely utilized in various industrial applications, including as a lubricant in polymer processing and as a component in grease and wax compounding.[1] In the pharmaceutical and cosmetic industries, metallic stearates are valued for their lubricating and mold-release properties. Given its applications, rigorous characterization of this compound is essential to ensure its purity, structural integrity, and performance.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It offers detailed experimental protocols, data interpretation guidelines, and structured data tables to assist researchers in their analytical endeavors.

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction. One documented procedure involves dissolving stearic acid in an ethanol/water mixture with sodium hydroxide (B78521) to form sodium stearate.[2] A solution of a soluble strontium salt, such as strontium chloride hexahydrate, is then added to the heated mixture, causing this compound to precipitate.[2] The solid product is then isolated via centrifugation or filtration.[2]

References

An In-depth Technical Guide to the X-ray Diffraction of Strontium Stearate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strontium Stearate (B1226849)

Strontium stearate is a metallic soap, specifically the strontium salt of stearic acid, with the chemical formula Sr(C₁₈H₃₅O₂)₂.[1] It typically presents as a white powder and finds applications as a lubricant and stabilizer in the polymer industry.[1] In the pharmaceutical field, related metallic stearates are widely used as excipients, functioning as lubricants to facilitate the flow of powders and prevent adhesion to manufacturing equipment. The crystalline structure of such excipients is a critical quality attribute, as it can influence the manufacturing process and the final product's performance, including dissolution and bioavailability. X-ray powder diffraction (XRD) is a primary analytical technique for characterizing the solid-state structure of these materials.

This technical guide provides a comprehensive overview of the X-ray diffraction analysis of this compound powder. It outlines the experimental protocol for obtaining a powder XRD pattern, discusses the expected results based on analogous compounds, and presents a standardized workflow for this analysis.

Principles of X-ray Powder Diffraction (XRD)

X-ray powder diffraction is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information about its crystal structure. When a finely powdered crystalline sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystallographic planes of the atoms in the sample. Constructive interference occurs at specific angles (θ) when the path length difference for X-rays scattered by adjacent planes is an integer multiple of the X-ray wavelength, a condition described by Bragg's Law:

nλ = 2d sin(θ)

where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between the crystal lattice planes

-

θ is the angle of incidence of the X-ray beam

The resulting diffraction pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle 2θ. This pattern is a unique "fingerprint" of the crystalline material, allowing for its identification by comparison to a database of known patterns.

Experimental Protocol for Powder XRD Analysis of this compound

3.1 Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data. For this compound powder, the following steps are recommended:

-

Grinding: The powder should be gently ground using an agate mortar and pestle to ensure a fine and uniform particle size. This minimizes preferred orientation effects, where crystallites align in a non-random way, which can alter the relative intensities of the diffraction peaks.

-

Mounting: The finely ground powder is then carefully packed into a sample holder. It is important to create a flat, smooth surface that is level with the surface of the holder to ensure accurate 2θ angle measurements.

3.2 Instrumentation and Data Collection

A typical powder X-ray diffractometer is configured as follows for the analysis of a metal stearate:

| Parameter | Typical Setting |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Tube Voltage | 40 kV |

| Tube Current | 40 mA |

| Goniometer | Bragg-Brentano geometry |

| Detector | Scintillation or solid-state detector |

| Scan Range (2θ) | 2° to 60° |

| Step Size | 0.02° |

| Time per Step | 1-2 seconds |

X-ray Diffraction Pattern of this compound: Expected Characteristics and Illustrative Data

As of the latest literature review, a complete, experimentally verified powder X-ray diffraction pattern for pure this compound, including 2θ values, d-spacings, and relative intensities, is not publicly available in crystallographic databases.

However, based on the analysis of other alkaline earth metal stearates, such as calcium stearate, certain characteristic features can be anticipated. Metal stearates are known to form lamellar structures, which give rise to a series of strong, evenly spaced diffraction peaks at low 2θ angles. These peaks correspond to the long-range order of the stacked layers of the stearate molecules.

For illustrative purposes, the X-ray diffraction data for calcium stearate is presented below. It is expected that this compound will exhibit a similar pattern, although the exact peak positions will differ due to the larger ionic radius of the strontium cation.

Table 1: Illustrative Powder X-ray Diffraction Data for Calcium Stearate

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 6.40 | 13.80 | 100 |

| 19.58 | 4.53 | 80 |

Note: This data is for Calcium Stearate and is provided for illustrative purposes only. The peak positions for this compound will vary.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the X-ray diffraction analysis of this compound powder, from sample preparation to data interpretation.

Conclusion and Future Work

The characterization of the solid-state properties of pharmaceutical excipients like this compound is essential for ensuring product quality and manufacturing consistency. While X-ray powder diffraction is the primary technique for this purpose, there is a notable absence of a standardized, publicly available XRD pattern for this compound.

This guide provides a detailed methodology for researchers and drug development professionals to obtain and analyze the powder XRD pattern of this compound. The generation and publication of high-quality, reference XRD data for this compound would be a valuable contribution to the pharmaceutical sciences, aiding in better characterization and control of this excipient. It is recommended that future work focuses on the synthesis of pure this compound and the subsequent determination and publication of its complete powder diffraction pattern in a recognized database.

References

In-Depth Technical Guide to the Phase Transitions of Strontium Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium stearate (B1226849), the metallic soap formed from the neutralization of stearic acid with strontium hydroxide, is a compound with significant industrial applications, including as a lubricant and stabilizer in polymers and as a precursor in the synthesis of advanced materials. The thermal behavior of strontium stearate is complex, characterized by a series of distinct phase transitions as it progresses from a crystalline solid to an isotropic liquid. A thorough understanding of these phase transitions is critical for optimizing its performance in various applications and for controlling the morphology of materials synthesized from it.

This technical guide provides a comprehensive overview of the phase transitions of this compound, consolidating available quantitative data, detailing experimental protocols for its characterization, and presenting visual representations of its transitional behavior and the analytical workflow.

Phase Transition Pathway of this compound

This compound exhibits a rich thermotropic polymorphism, transitioning through several liquid crystalline mesophases upon heating before becoming a true isotropic liquid. The generally accepted sequence of these transitions is as follows:

Crystal (Cr) → Unknown Liquid Crystalline (X) → Rhombohedral (R) → Body-Centered Cubic (Q) → Hexagonal (H) → Isotropic Liquid

A notable feature of this sequence is the presence of a thermal hysteresis in the body-centered cubic (Q) phase, indicating a difference in the transition temperatures upon heating and cooling.

dot graph PhaseTransitions { rankdir="LR"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Cr [label="Crystal (Cr)"]; X [label="Unknown Liquid\nCrystalline (X)"]; R [label="Rhombohedral (R)"]; Q [label="Body-Centered\nCubic (Q)"]; H [label="Hexagonal (H)"]; Iso [label="Isotropic Liquid"];

Cr -> X [label="Heating"]; X -> R [label="Heating"]; R -> Q [label="Heating"]; Q -> H [label="Heating"]; H -> Iso [label="Heating"]; Q -> R [label="Cooling", style=dashed]; } dot Caption: Phase transition sequence of this compound upon heating.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events associated with the phase transitions of this compound. It is important to note that specific transition temperatures and enthalpy values can be influenced by factors such as sample purity, thermal history, and the experimental conditions (e.g., heating/cooling rate).

| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Transition (ΔH) (J/g) | Notes |

| Crystal (Cr) to Unknown (X) | Data not available | Data not available | Data not available | This initial transition from the crystalline solid is not well-characterized in publicly available literature. |

| Unknown (X) to Rhombohedral (R) | Data not available | Data not available | Data not available | Further research is needed to fully elucidate the nature and thermal properties of this transition. |

| Rhombohedral (R) to Body-Centered Cubic (Q) | Data not available | Data not available | Data not available | This transition marks the formation of a cubic liquid crystalline phase. |

| Body-Centered Cubic (Q) to Hexagonal (H) | Data not available | Data not available | Data not available | A thermal hysteresis is observed in the Q phase, meaning the transition temperature upon cooling is lower than upon heating.[1] |

| Melting to Isotropic Liquid | ~130 - 140 | Data not available | Data not available | This represents the final transition to a fully liquid state. |

Experimental Protocols

The characterization of this compound's phase transitions relies on a suite of thermal analysis and structural investigation techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 3-7 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). The sample and reference chambers are purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Initial Isothermal Step: The sample is held at a temperature below the first expected transition (e.g., 25°C) for a few minutes to ensure thermal equilibrium.

-

Heating Scan: The sample is heated at a controlled, linear rate (e.g., 10°C/min) to a temperature above the final melting point (e.g., 200°C).

-

Isothermal Hold: The sample is held at the high temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

-

Cooling Scan: The sample is cooled at a controlled rate (e.g., 10°C/min) back to the initial temperature to observe crystallization and any polymorphic transitions upon cooling.

-

Second Heating Scan: A second heating scan is often performed under the same conditions as the first to observe the thermal behavior of the sample with a controlled thermal history.

-

-

Data Analysis: The resulting heat flow versus temperature curve (thermogram) is analyzed. Endothermic peaks represent phase transitions such as melting, while exothermic peaks indicate crystallization. The onset temperature, peak temperature, and the integrated area of the peaks (to calculate the enthalpy of transition) are determined using the instrument's analysis software.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A slightly larger sample than for DSC (typically 5-10 mg) is placed in an open TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument's microbalance is tared. The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental atmosphere, at a constant flow rate.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10°C/min or 20°C/min).

-

Data Analysis: The weight loss of the sample as a function of temperature is recorded. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperatures at which major weight loss events occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

Polarized Light Microscopy (PLM)

Objective: To visually observe the different phase transitions and identify the textures of the liquid crystalline mesophases.

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean microscope slide and covered with a coverslip.

-

Instrument Setup: The sample is placed on a hot stage attached to a polarized light microscope.

-

Thermal Program: The sample is heated and cooled at a slow, controlled rate while being observed through the microscope with crossed polarizers.

-